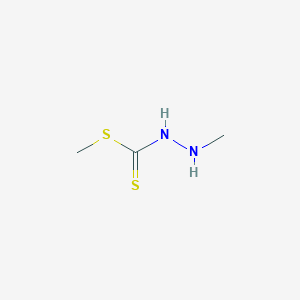
1-Propanaminium, 3-chloro-2-hydroxy-N,N,N-tripropyl-, chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Propanaminium, 3-chloro-2-hydroxy-N,N,N-tripropyl-, chloride is a quaternary ammonium compound. These compounds are known for their wide range of applications, particularly in the fields of chemistry and industry. The compound is characterized by the presence of a propanaminium group, a chloro group, and a hydroxy group, making it a versatile chemical with unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanaminium, 3-chloro-2-hydroxy-N,N,N-tripropyl-, chloride typically involves the reaction of 3-chloro-2-hydroxypropylamine with tripropylamine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{3-chloro-2-hydroxypropylamine} + \text{tripropylamine} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound.
化学反应分析
Types of Reactions
1-Propanaminium, 3-chloro-2-hydroxy-N,N,N-tripropyl-, chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The hydroxy group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used under controlled conditions.
Hydrolysis: The reaction is carried out in aqueous media, often under acidic or basic conditions to facilitate the process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
科学研究应用
1-Propanaminium, 3-chloro-2-hydroxy-N,N,N-tripropyl-, chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of cell membranes and ion channels due to its ability to interact with biological membranes.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
作用机制
The mechanism of action of 1-Propanaminium, 3-chloro-2-hydroxy-N,N,N-tripropyl-, chloride involves its interaction with molecular targets such as proteins, enzymes, and cell membranes. The compound can disrupt the structure and function of these targets, leading to various biological effects. The pathways involved include:
Membrane Disruption: The compound can insert into lipid bilayers, causing changes in membrane permeability and fluidity.
Enzyme Inhibition: It can bind to active sites of enzymes, inhibiting their activity and affecting metabolic processes.
Ion Channel Modulation: The compound can interact with ion channels, altering their function and affecting ion transport across membranes.
相似化合物的比较
1-Propanaminium, 3-chloro-2-hydroxy-N,N,N-tripropyl-, chloride can be compared with other similar quaternary ammonium compounds, such as:
(3-Chloro-2-hydroxypropyl)trimethylammonium chloride: Similar in structure but with different alkyl groups, leading to variations in chemical and biological properties.
(3-Chloro-2-hydroxypropyl)triethylammonium chloride: Another similar compound with different alkyl groups, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and alkyl chains, which confer distinct properties and applications.
属性
CAS 编号 |
132186-00-6 |
|---|---|
分子式 |
C12H27Cl2NO |
分子量 |
272.25 g/mol |
IUPAC 名称 |
(3-chloro-2-hydroxypropyl)-tripropylazanium;chloride |
InChI |
InChI=1S/C12H27ClNO.ClH/c1-4-7-14(8-5-2,9-6-3)11-12(15)10-13;/h12,15H,4-11H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
UJGASLPMQXIPEY-UHFFFAOYSA-M |
规范 SMILES |
CCC[N+](CCC)(CCC)CC(CCl)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


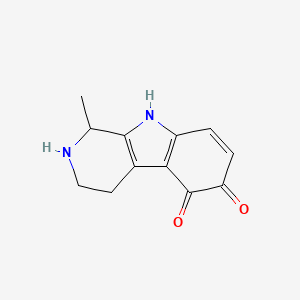
![6H-[1,4]Dioxino[2,3-f]indol-3(2H)-one](/img/structure/B14276049.png)
![Ethyl 3-(2-hydroxydibenzo[b,d]furan-1-yl)propanoate](/img/structure/B14276056.png)
![(Z)-[(2-carboxyphenyl)hydrazinylidene]-(2-nitrosophenyl)-oxidoazanium](/img/structure/B14276072.png)
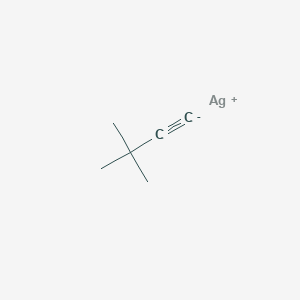
![1-(3-Butylbicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B14276082.png)
![3-Methyl-10-(naphthalen-1-yl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14276084.png)
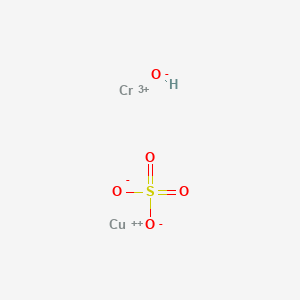
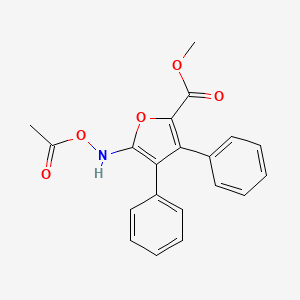
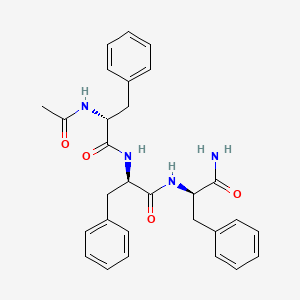
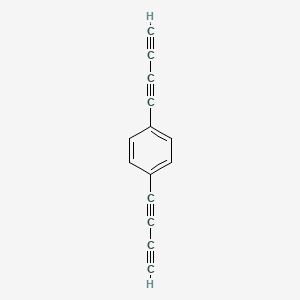
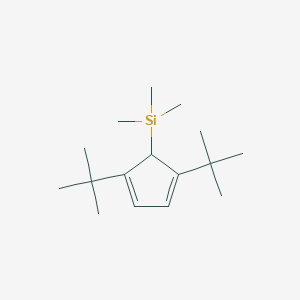
![3-Methoxy-1-phenyl-3-[(trimethylsilyl)oxy]prop-2-en-1-one](/img/structure/B14276129.png)
